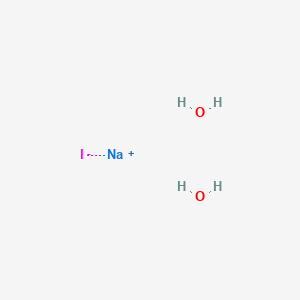

Sodium iodide dihydrate

Description

Properties

IUPAC Name |

sodium;iodide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEIYHUOLCUPSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4INaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635610 | |

| Record name | Sodium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13517-06-1 | |

| Record name | Sodium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iodide dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Characterizing Sodium Iodide Dihydrate

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Iodide Dihydrate

Sodium iodide (NaI) is a compound of critical importance across diverse scientific fields, from its role as a nutritional supplement and a precursor in organic synthesis to its application in radiation detection and pharmaceuticals.[1][2] In the pharmaceutical industry, NaI is utilized as a source of iodine for thyroid hormone regulation and in its radioactive forms (e.g., I-131) for the treatment and diagnosis of thyroid conditions.[3][4][5]

Under standard conditions, sodium iodide readily forms a dihydrate (NaI·2H₂O), a white, water-soluble solid that is highly hygroscopic.[2][6][7][8] The presence and bonding of these water molecules are not trivial; they define the compound's crystal structure, stability, and ultimately, its performance and safety in clinical and research applications. The anhydrous form of NaI possesses a cubic crystal lattice, while the dihydrate form crystallizes in a monoclinic system.[6][9] Given that iodides can be oxidized by atmospheric oxygen, a process accelerated by water, careful characterization is paramount to ensure material integrity.[2]

This guide provides a comprehensive overview of the core spectroscopic techniques essential for the robust characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to verify the identity, purity, structural integrity, and stability of this vital compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical approach.

Vibrational Spectroscopy: Probing the Water of Hydration

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally powerful for studying the molecular environment of the water molecules in NaI·2H₂O. These techniques probe the vibrational modes of chemical bonds, providing direct insight into the interactions between the water molecules and the sodium and iodide ions.

Core Principles & Rationale

-

FTIR Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds, making the O-H bonds of water strongly active.

-

Raman Spectroscopy involves inelastic scattering of monochromatic light (from a laser). The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecules. While also sensitive to O-H bonds, Raman provides complementary information and is particularly adept at probing anion solvation shells.[10]

For NaI·2H₂O, the primary regions of interest are the O-H stretching modes (approx. 3000-3600 cm⁻¹) and the H-O-H bending mode. The presence of Na⁺ and I⁻ ions disrupts the typical hydrogen-bonding network of water, leading to characteristic shifts in these bands that confirm the hydrated state and provide information on ion-solvent interactions.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Due to the hygroscopic nature of NaI·2H₂O, sample handling must be performed in a controlled, low-humidity environment (e.g., a nitrogen-purged glovebox or desiccator) to prevent absorption of excess atmospheric moisture.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ signals.

-

-

Sample Analysis:

-

Place a small amount of the finely ground NaI·2H₂O powder onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Interpretation:

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: As with FTIR, handle the sample in a low-humidity environment. Place a small amount of the powder into a suitable container, such as a glass capillary tube or onto a microscope slide.

-

Instrument Setup:

-

Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Sample Analysis:

-

Focus the laser onto the sample.

-

Acquire the spectrum over a Raman shift range relevant for water vibrations (e.g., 2800-3800 cm⁻¹ for O-H stretching and the region around 1640 cm⁻¹ for H-O-H bending).

-

Adjust laser power and acquisition time to obtain good signal quality without causing sample degradation.

-

-

Data Interpretation: The Raman spectrum of the water bending vibration is a highly sensitive probe of the iodide-water interaction.[10] Analysis of peak positions and shapes reveals details about the structure of the hydration shell around the iodide ion.[13]

Visualization: Vibrational Spectroscopy Workflow

Caption: Workflow for FTIR and Raman analysis of NaI·2H₂O.

X-ray Diffraction (XRD): The Definitive Structural Fingerprint

While vibrational spectroscopy probes the molecular bonds, Powder X-ray Diffraction (PXRD) provides the definitive fingerprint of the long-range crystalline order. It is the gold standard for unequivocally identifying the crystal structure and assessing phase purity.

Core Principles & Rationale

XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice. The resulting diffraction pattern of peak positions (in terms of the diffraction angle, 2θ) and intensities is unique to a specific crystalline phase. For NaI·2H₂O, XRD is essential to:

-

Confirm the monoclinic crystal structure of the dihydrate.[6]

-

Distinguish it from the cubic structure of anhydrous NaI.[9]

-

Identify the presence of any other crystalline phases or impurities.[14]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Gently grind the NaI·2H₂O sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is critical for obtaining accurate diffraction data.

-

Again, due to its hygroscopic nature, this should ideally be done in a low-humidity environment.

-

-

Sample Mounting:

-

Pack the powder into a sample holder. A zero-background sample holder (e.g., made of single-crystal silicon) is recommended to minimize interfering signals.

-

-

Instrument Setup:

-

Use a powder diffractometer, typically with a Cu Kα X-ray source (λ = 1.5406 Å).

-

Set the instrument to scan over a relevant 2θ range, for example, from 10° to 80°.

-

-

Data Acquisition:

-

Perform the scan using an appropriate step size (e.g., 0.02°) and dwell time per step.

-

-

Data Analysis:

-

The primary analysis involves comparing the experimental diffractogram (a plot of intensity vs. 2θ) with reference patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File).

-

Visualization: XRD Analysis Workflow

Caption: Process flow for structural confirmation using PXRD.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive View

XPS is an indispensable surface analysis technique that provides information on both the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample.[17][18] This is particularly important for NaI·2H₂O, as degradation often begins at the surface.

Core Principles & Rationale

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. For NaI·2H₂O, XPS is used to:

-

Confirm the presence of sodium, iodide, and oxygen at the surface.

-

Critically, detect the oxidation of iodide (I⁻). The binding energy of the I 3d peak will shift if the iodide is oxidized to species such as molecular iodine (I₂) or iodate (IO₃⁻), which can occur upon exposure to air.[2][19]

-

Provide information on the Na⁺ and O (from H₂O and potential oxides/carbonates) chemical environments.[20][21]

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

Mount a small amount of the powder onto a sample holder using conductive carbon tape.

-

Minimize air exposure during sample transfer. The analysis is performed under ultra-high vacuum (UHV), which removes surface water, but surface chemical changes that occurred prior to analysis will be detected.

-

-

Instrument Setup:

-

Use a monochromatic X-ray source (e.g., Al Kα).

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the specific regions of interest: I 3d, Na 1s, O 1s, and C 1s. Use a lower pass energy for high-resolution scans to improve energy resolution.

-

-

Data Analysis:

-

From the survey spectrum, calculate the surface elemental composition.

-

Analyze the high-resolution spectra. For the I 3d region, fit the peaks to determine if multiple chemical states are present. A single I 3d₅/₂ peak corresponding to I⁻ confirms surface purity, while additional peaks at higher binding energies would indicate oxidation.

-

Visualization: XPS Analysis Workflow

Caption: Workflow for surface analysis of NaI·2H₂O using XPS.

Data Synthesis: A Multi-Technique Approach

No single technique tells the whole story. The true power of spectroscopic analysis lies in the synthesis of data from these complementary methods.

| Technique | Primary Information Obtained | Key Parameters for NaI·2H₂O |

| FTIR Spectroscopy | Confirms presence of water of hydration; probes H-bonding network. | O-H stretch (~3000-3600 cm⁻¹), H-O-H bend (~1640 cm⁻¹). |

| Raman Spectroscopy | Sensitive to iodide-water interactions and the hydration shell structure. | Characteristic shifts in water bending and stretching vibrations.[10][11] |

| Powder XRD | Definitive crystal structure identification and phase purity assessment. | Match of experimental 2θ peaks to reference pattern for monoclinic NaI·2H₂O. |

| XPS | Surface elemental composition and chemical state, especially iodide oxidation. | Binding energies of I 3d, Na 1s, O 1s. Detection of I⁻ oxidation states. |

By combining these results, a scientist can confidently confirm that a sample is indeed phase-pure, crystalline this compound (XRD), that its molecular structure contains the expected water of hydration (FTIR/Raman), and that its surface has not undergone significant chemical degradation (XPS).

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a thoughtful, integrated approach. Vibrational spectroscopy provides essential information on the molecular bonding and hydration environment. X-ray diffraction offers an unambiguous confirmation of the crystal structure and phase. Finally, X-ray photoelectron spectroscopy serves as a crucial check on the surface integrity and stability of the material. By employing these techniques in concert, as detailed in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound in their applications, upholding the highest standards of scientific integrity.

References

-

Max, J. J., & Chapados, C. (2016). Identification of Multiple Water–Iodide Species in Concentrated NaI Solutions Based on the Raman Bending Vibration of Water. The Journal of Physical Chemistry A. [Link]

-

Liu, D., Ma, G., Levering, L. M., & Allen, H. C. (2004). Vibrational Spectroscopy of Aqueous Sodium Halide Solutions and Air−Liquid Interfaces: Observation of Increased Interfacial Depth. The Journal of Physical Chemistry B. [Link]

-

Brown, E. C., Mucha, M., Jungwirth, P., & Tobias, D. J. (2005). Structure and Vibrational Spectroscopy of Salt Water/Air Interfaces: Predictions from Classical Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

-

Materials Project. mp-23268: NaI (Cubic, Fm-3m, 225). [Link]

-

Brown, E. C., Mucha, M., Jungwirth, P., & Tobias, D. J. (2005). Structure and Vibrational Spectroscopy of Salt Water/Air Interfaces: Predictions from Classical Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of Sodium Iodide in Modern Pharmaceutical and Chemical Industries. [Link]

-

Wikipedia. (n.d.). Sodium iodide. [Link]

-

Clinicaltrials.eu. (n.d.). Sodium Iodide – Application in Therapy and Current Clinical Research. [Link]

-

PubChem. (n.d.). Sodium Iodide. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Na 2p and O 2s XPS spectra of a saturated sodium iodide.... [Link]

-

National Institute of Standards and Technology. (n.d.). Sodium iodate. [Link]

-

Halder, A., & Biswas, R. (2022). Vibrational Raman Spectroscopy of the Hydration Shell of Ions. Molecules. [Link]

-

ResearchGate. (n.d.). Na 2s XPS spectra of saturated sodium chloride (6M), sodium.... [Link]

-

NINGBO INNO PHARMCHEM. (2025, June 27). Why Sodium Iodide Is Critical in Radiopharmaceuticals and Diagnostic Imaging. [Link]

-

ResearchGate. (n.d.). FTIR spectra for pure sodium iodate (NaIO3), pure corn starch (CS) and.... [Link]

-

University of the West Indies. (n.d.). X-Ray Photoelectron Spectroscopy. [Link]

-

ResearchGate. (n.d.). Na 2p and O 2s XPS spectra of a saturated sodium iodide solution.... [Link]

-

CPAChem. (n.d.). Sodium Iodide Solution for Stray Light Testing. [Link]

-

Patsnap Synapse. (2024, June 14). What is Sodium Iodide I-131 used for?. [Link]

- Google Patents. (n.d.).

-

Columbia University. (n.d.). powder x-ray diffraction (pxrd). [Link]

-

INIS-IAEA. (n.d.). Manufacture of high pure sodium iodide by iodine and sodium carbonate. [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Sodium Iodide. [Link]

-

U.S. Food & Drug Administration. (2002, October 18). 21-305 Sodium Iodide Chemistry Review. [Link]

-

AZoM. (2003, January 16). Composition Variations Determined by X-Ray Photoelectron Spectroscopy. [Link]

-

MDPI. (2024, June 18). High-Pressure Synthesis of the Iodide Carbonate Na5(CO3)2I. [Link]

-

Hilger Crystals. (n.d.). Sodium Iodide. [Link]

-

PubMed. (n.d.). Thermo-Raman studies on NaH(2)PO(4)-H(2)O for dehydration, condensation, and phase transformation. [Link]

-

ResearchGate. (n.d.). Raman spectra of Na2WO4·2H2O and Na2WO4·2D2O in the range.... [Link]

-

arXiv. (2022, May 18). NaI(Tl) crystal scintillator encapsulated in two organic-scintillator layers with pulse shape data analysis. [Link]

-

OSTI.GOV. (n.d.). Design and Characterization of a Sodium Iodide (Nal) Array for Coincidence Measurements. [Link]

-

ResearchGate. (2025, August 7). Raman spectroscopy of pure H2O and NaCl-H2O containing synthetic fluid inclusions in quartz - A study of polarization effects. [Link]

-

SciSpace. (n.d.). Raman spectroscopy of pure H2O and NaCl-H2O containing synthetic fluid inclusions in quartz—a study of. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sodium iodide - Wikipedia [en.wikipedia.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. What is Sodium Iodide I-131 used for? [synapse.patsnap.com]

- 6. Sodium Iodide Crystal_Chemicalbook [chemicalbook.com]

- 7. This compound | H4INaO2 | CID 23685997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hilger-crystals.co.uk [hilger-crystals.co.uk]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. www2.latech.edu [www2.latech.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. azom.com [azom.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Researcher's Guide to Sodium Iodide Dihydrate: Solubility in Organic Solvents for Synthetic Applications

Introduction: The Critical Role of Solvent Choice in Synthesis

For the practicing chemist, the choice of solvent is paramount, dictating the course and outcome of a reaction. This is particularly true when employing ionic reagents in organic synthesis. Sodium iodide (NaI), a workhorse reagent in transformations like the Finkelstein reaction, is available in both anhydrous and dihydrate (NaI·2H₂O) forms. While seemingly a minor difference, the two molecules of water in the dihydrate impart distinct physical and chemical properties, most notably, solubility. This guide provides an in-depth exploration of the solubility of sodium iodide dihydrate in common organic solvents, offering a theoretical framework, practical data, and experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

Theoretical Framework: Deconstructing the Dissolution of an Ionic Hydrate

The solubility of an ionic compound like this compound in an organic solvent is a thermodynamic tug-of-war between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent molecules.

Lattice Energy vs. Solvation Energy:

For dissolution to occur, the solvation energy must overcome the lattice energy.[1][2]

-

Lattice Energy: This is the energy that holds the Na⁺ and I⁻ ions together in a rigid crystal structure. For this compound, the lattice energy also includes the energy associated with the water molecules bound within the crystal.

-

Solvation Energy: This is the energy released when the solvent molecules arrange themselves around the individual Na⁺ and I⁻ ions, forming a "solvation shell."[3]

The interplay of these two forces dictates whether a salt will dissolve in a given solvent.

The Role of the Solvent:

Organic solvents can be broadly categorized as polar or nonpolar, and further as protic (containing O-H or N-H bonds) or aprotic.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective at dissolving ionic compounds. Their polar nature allows them to interact favorably with the charged ions, and their ability to hydrogen bond can further stabilize the solvated ions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess a dipole moment, allowing them to solvate cations and anions. Their efficacy depends on their dielectric constant and ability to interact with the specific ions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are poor at solvating ions and are generally not suitable for dissolving ionic compounds like this compound.

The Impact of the Water of Hydration:

The two water molecules in NaI·2H₂O play a crucial role. Before the Na⁺ and I⁻ ions can be solvated by the organic solvent, energy must be expended to remove these water molecules from the crystal lattice. This additional energy barrier often results in the dihydrate form being less soluble in organic solvents compared to its anhydrous counterpart.

Caption: Dissolution of this compound in an Organic Solvent.

Quantitative Solubility Data

While many sources describe this compound as "soluble" in various organic solvents, precise quantitative data is often scarce and can be conflated with that of the anhydrous form. The following table compiles available data for anhydrous sodium iodide , which can serve as an upper-limit reference. It is crucial to recognize that the solubility of the dihydrate will likely be lower due to the energy required to dissociate the water of hydration.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 10 | 65.0 |

| 25 | 78.0[4] | |

| 40 | 80.7 | |

| Ethanol | 25 | 43.3[4] |

| 2-Propanol | 25 | 26.33[1] |

| 1-Butanol | 25 | 21.6[1] |

| Acetone | 20 | 30.0[2] |

| 25 | 39.9[1] | |

| Acetonitrile | 25 | 23.63[1] |

| Dimethylformamide (DMF) | 25 | 14.4[1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 30[1] |

Note: This data is for anhydrous sodium iodide and should be used as a guideline. The actual solubility of this compound may be lower.

Experimental Determination of Solubility: A Practical Protocol

For research applications requiring precise knowledge of solubility, experimental determination is indispensable. The gravimetric method is a reliable and straightforward approach.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Vials with airtight caps

-

Syringe with a syringe filter (0.45 µm)

-

Pre-weighed, dry evaporating dish

-

Drying oven

Protocol:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a vial.

-

Gradually add an excess of this compound to the solvent while stirring. "Excess" means that undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied, but care must be taken to avoid splattering.

-

Once the solvent is evaporated, place the dish in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of the salt (NaI·2H₂O loses water above 65 °C).[5]

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation:

-

Weight of the solution: (Weight of dish + solution) - (Weight of empty dish)

-

Weight of the dissolved salt: (Weight of dish + dry salt) - (Weight of empty dish)

-

Weight of the solvent: (Weight of the solution) - (Weight of the dissolved salt)

-

Solubility ( g/100 g solvent): (Weight of the dissolved salt / Weight of the solvent) x 100

-

Caption: Workflow for Experimental Determination of Solubility.

Applications in Organic Synthesis: The Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide to an alkyl iodide using sodium iodide. The choice of solvent is critical for the success of this reaction.[6][7]

R-X + NaI → R-I + NaX (where X = Cl, Br)

Using this compound in the Finkelstein Reaction:

While anhydrous sodium iodide is preferred for the Finkelstein reaction to maintain anhydrous conditions, the dihydrate can be used, albeit with some important considerations:

-

Introduction of Water: The two equivalents of water per equivalent of NaI will be introduced into the reaction mixture. This can be problematic for substrates or products that are sensitive to water.

-

Alternative Solvents: If using the dihydrate is unavoidable, solvents that can azeotropically remove water during the reaction, such as toluene, might be considered, although this will also affect the solubility of the sodium iodide.

For optimal results in moisture-sensitive reactions, it is highly recommended to either use anhydrous sodium iodide or to dry the dihydrate form prior to use.

Practical Considerations and Troubleshooting

-

Hygroscopicity: Both anhydrous and dihydrate forms of sodium iodide are hygroscopic and should be stored in a tightly sealed container in a dry environment.

-

Light Sensitivity: Sodium iodide can slowly decompose upon exposure to light, releasing free iodine and causing a yellow or brownish discoloration. Store in a dark or amber bottle.

-

Solvent Purity: The purity of the organic solvent, particularly its water content, can significantly impact the solubility of sodium iodide and the outcome of reactions. Always use high-purity, anhydrous solvents when possible.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in synthesis. While precise quantitative data for the dihydrate is not as readily available as for the anhydrous form, a strong understanding of the underlying principles of lattice and solvation energies, coupled with the practical considerations of the water of hydration, can guide the synthetic chemist. For applications demanding high precision, the experimental determination of solubility is a valuable tool. By carefully considering the solvent system and the form of sodium iodide used, researchers can optimize their reaction conditions to achieve the desired synthetic outcomes.

References

-

Sodium iodide. In Oxford Reference. Retrieved from [Link]

-

sodium iodide. Khimik. Retrieved from [Link]

-

Sodium Iodide does Not Dissolve in Acetone? Why?. Sciencemadness Discussion Board. Retrieved from [Link]

-

Finkelstein Reaction. SATHEE. Retrieved from [Link]

-

Hydration Effects on Ionization. Solubility of Things. Retrieved from [Link]

-

This compound. ChemBK. Retrieved from [Link]

-

Sodium iodide. Wikipedia. Retrieved from [Link]

-

Sodium Iodide. PubChem. Retrieved from [Link]

-

Finkelstein Reaction. BYJU'S. Retrieved from [Link]

-

Finkelstein reaction. Grokipedia. Retrieved from [Link]

-

Sodium iodide. Sciencemadness Wiki. Retrieved from [Link]

Sources

- 1. sodium iodide [chemister.ru]

- 2. sciencemadness.org [sciencemadness.org]

- 3. oxfordreference.com [oxfordreference.com]

- 4. Sodium iodide | 7681-82-5 [chemicalbook.com]

- 5. V.—The solubility of sodium iodide in ethyl alcohol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. deepwaterchemicals.com [deepwaterchemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Practical Sodium iodide (NaI) is soluble in acetone, unlike its counterpa.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Theoretical vs. Experimental Properties of Sodium Iodide Dihydrate: A Technical Guide

Abstract

Sodium iodide dihydrate (NaI·2H₂O) serves as a crucial compound in various scientific domains, including as a precursor in organic synthesis and as a nutritional supplement.[1] The hydration state of an active pharmaceutical ingredient (API) or excipient significantly influences its physicochemical properties, such as solubility, stability, and bioavailability. A thorough understanding of the differences between the theoretical and experimentally observed properties of NaI·2H₂O is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the predicted and measured characteristics of this compound, offering insights into the underlying principles of common analytical techniques and the rationale behind experimental design.

Introduction: The Significance of Hydrates in Scientific Research

Hydrates are crystalline solids that contain water molecules integrated into their crystal lattice. The presence and stoichiometry of this water of hydration can dramatically alter the material's properties. In the pharmaceutical industry, for instance, an anhydrous form of a drug may exhibit different dissolution rates and stability profiles compared to its hydrated counterpart. Therefore, the precise characterization of hydrates is a critical step in drug development and formulation.

This compound is an excellent model compound for studying the interplay between theoretical predictions and experimental realities. This guide will delve into its theoretical properties, derived from computational models and established chemical principles, and contrast them with experimental data obtained from key analytical techniques.

Theoretical Properties of this compound

The theoretical properties of a compound are calculated based on its molecular formula and known crystallographic data. These predictions provide a fundamental baseline for comparison with experimental results.

Crystal Structure

Predicted Thermal Behavior

Based on its chemical nature, it is predicted that upon heating, this compound will lose its two molecules of water of hydration. This dehydration process is an endothermic event that should occur at a specific temperature or over a narrow temperature range. Several sources indicate that NaI·2H₂O loses its crystal water at temperatures above 65 °C.[1][5]

Experimental Characterization of this compound

A suite of analytical techniques is employed to experimentally determine the properties of hydrated compounds. This section outlines the principles and typical protocols for the most relevant methods for characterizing NaI·2H₂O.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a highly effective technique for quantifying the water content in a hydrate.

Experimental Protocol:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Weigh approximately 5-10 mg of the NaI·2H₂O sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 200 °C at a controlled heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to purge any evolved gases.

-

Record the mass loss as a function of temperature.

Data Analysis & Interpretation: The resulting TGA curve will show a distinct step-wise mass loss corresponding to the dehydration of NaI·2H₂O. The percentage of mass loss can be used to calculate the number of water molecules per formula unit of NaI. For NaI·2H₂O, the theoretical mass loss corresponding to two water molecules is approximately 19.37%.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and dehydration, and to determine their associated enthalpy changes.

Experimental Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Weigh approximately 2-5 mg of the NaI·2H₂O sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 200 °C).

-

Record the heat flow as a function of temperature.

Data Analysis & Interpretation: The DSC thermogram will show an endothermic peak corresponding to the energy required to remove the water of hydration. The onset temperature of this peak is often taken as the dehydration temperature, and the area under the peak is proportional to the enthalpy of dehydration.

Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint."

Experimental Protocol:

-

Gently grind the NaI·2H₂O sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample on a sample holder.

-

Place the sample in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan a range of 2θ angles (e.g., 5° to 50°) while measuring the intensity of the diffracted X-rays.

Comparative Analysis: Bridging Theory and Experiment

A direct comparison of the theoretical and experimental data is crucial for a comprehensive understanding of this compound.

Table 1: Comparison of Theoretical and Experimental Properties of NaI·2H₂O

| Property | Theoretical Value | Experimental Finding |

| Molecular Weight | 185.92 g/mol [1][4][5] | Confirmed by mass spectrometry and TGA mass loss. |

| Water Content | 19.37% by mass | Typically observed in the range of 19-20% by TGA. |

| Dehydration Temperature | Predicted to be above 65 °C[1][5] | The onset of the endothermic peak in DSC is generally observed in the range of 65-80 °C. One source states a decomposition temperature of 68.9 °C.[4] |

| Crystal Structure | Dihydrate form | Confirmed by a unique PXRD pattern distinct from the cubic structure of anhydrous NaI.[2][6] |

Discussion of Discrepancies: Minor variations between theoretical and experimental values are expected and can be attributed to several factors:

-

Experimental Conditions: The heating rate in TGA and DSC can influence the observed transition temperatures.

-

Sample Purity: The presence of impurities can affect the thermal behavior and PXRD pattern.

-

Hygroscopicity: Sodium iodide is hygroscopic and can absorb additional moisture from the air, potentially affecting the water content determined by TGA.[1][7]

The following diagram illustrates the workflow for comparing theoretical predictions with experimental validation for a hydrated compound like NaI·2H₂O.

Caption: Workflow for the validation of this compound.

Implications for Pharmaceutical and Chemical Development

The accurate characterization of this compound is not merely an academic exercise. In a pharmaceutical context, unexpected dehydration or conversion to an anhydrous form during storage or processing can lead to:

-

Changes in Dissolution Rate: Affecting the bioavailability of a drug.

-

Alterations in Physical Properties: Impacting powder flow and tablet compaction.

-

Chemical Instability: The released water could potentially participate in degradation reactions.

In chemical synthesis, using the correct form of a reagent is critical. The Finkelstein reaction, for example, which uses sodium iodide to convert alkyl chlorides to alkyl iodides, relies on the solubility of NaI in acetone.[8] The presence of water from the dihydrate could influence the reaction kinetics and yield.

Conclusion

The comprehensive analysis of this compound demonstrates the essential synergy between theoretical predictions and robust experimental validation. While theoretical values provide a solid foundation, techniques such as TGA, DSC, and PXRD are indispensable for confirming the identity, purity, and physicochemical properties of the material in a real-world setting. For researchers and professionals in drug development and chemical industries, a meticulous approach to characterizing hydrates is a cornerstone of ensuring product quality, consistency, and performance.

References

- Vertex AI Search. (n.d.). This compound.

- PubChem. (n.d.). Sodium Iodide.

- ChemBK. (2024, April 10). This compound.

- Ataman Kimya. (n.d.). SODIUM IODIDE.

- ChemicalBook. (2026, January 5). Sodium iodide.

- ChemicalBook. (2023, November 20). Sodium Iodide Crystal.

- Materials Project. (n.d.). mp-23268: NaI (Cubic, Fm-3m, 225).

- Wikipedia. (n.d.). Sodium iodide.

- ChemBK. (n.d.). Sodium iodide.

- Foote, H. W., & Vance, J. E. (n.d.). THE HYDRATES, TRANSITION TEMPERATURES AND SOLUBILITY OF SODIUM IODATE.

- ResearchGate. (n.d.). Typical cubic crystal structure of sodium iodide (NaI).

- PubChem. (n.d.). This compound.

- Vedantu. (n.d.). Sodium Iodide: Properties, Uses & Preparation Explained.

- NIST. (n.d.). Sodium iodide.

- Journal "Functional Materials". (n.d.). Decomposition of organic impurities in sodium iodide.

Sources

- 1. Sodium iodide | 7681-82-5 [chemicalbook.com]

- 2. Sodium Iodide Crystal_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [chemister.ru]

- 5. chembk.com [chembk.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Sodium Iodide: Properties, Uses & Preparation Explained [vedantu.com]

- 8. Sodium iodide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Iodide Dihydrate

This guide provides a comprehensive technical examination of the hygroscopic properties of sodium iodide dihydrate (NaI·2H₂O). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of moisture sorption, its profound implications on material stability and handling, and the state-of-the-art methodologies for its characterization. Our focus is to blend theoretical principles with practical, field-proven insights to empower professionals in navigating the challenges associated with this critical, yet sensitive, compound.

Introduction: The Challenge of Hygroscopicity in High-Purity Compounds

Hygroscopicity, the propensity of a substance to attract and retain water molecules from the ambient environment through absorption or adsorption, is a critical physicochemical property that dictates the handling, stability, and efficacy of many chemical compounds.[1] For highly soluble ionic salts like sodium iodide (NaI), this behavior is particularly pronounced. Anhydrous NaI readily absorbs atmospheric moisture, leading to the formation of stable hydrates, most notably this compound (NaI·2H₂O).[2][3] In some cases, this can proceed to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.[1][3][4]

In the pharmaceutical and fine chemical industries, where precision and purity are paramount, uncontrolled moisture uptake can lead to a cascade of deleterious effects:

-

Physical Instability: Caking, clumping, and flowability issues that complicate accurate weighing and formulation.[1]

-

Chemical Degradation: Absorbed water can act as a medium for unwanted chemical reactions. For NaI, this often manifests as accelerated oxidation, where iodide is converted to iodine, resulting in a characteristic brown discoloration and a compromise of purity.[4][5]

-

Compromised Efficacy: In drug development, changes in the hydration state of an active pharmaceutical ingredient (API) or excipient can alter its solubility, dissolution rate, and ultimately, its bioavailability.[6]

Therefore, a foundational understanding of the hygroscopic nature of sodium iodide is not merely an academic exercise but a prerequisite for ensuring product quality, stability, and performance. This guide will explore the transition from the anhydrous to the dihydrate state, the analytical methods to quantify this behavior, and the practical strategies to mitigate its impact.

Physicochemical Properties: Anhydrous vs. Dihydrate Forms

Sodium iodide can exist in several forms, primarily as an anhydrous salt (NaI) and as various hydrates, including the dihydrate (NaI·2H₂O) and a less common pentahydrate.[4][7] The transition between these forms is governed by ambient temperature and relative humidity. The dihydrate is the stable crystalline form in the presence of sufficient moisture at room temperature.[8] Understanding the distinct properties of the anhydrous and dihydrate forms is crucial for controlling the material's behavior.

| Property | Anhydrous Sodium Iodide (NaI) | This compound (NaI·2H₂O) |

| Chemical Formula | NaI | NaI·2H₂O |

| Molar Mass | 149.89 g/mol [4] | 185.92 g/mol [4][7][9] |

| Appearance | White crystalline powder or colorless cubic crystals[4] | Colorless monoclinic crystals[8] |

| Crystal System | Cubic[8] | Monoclinic[8] |

| Density | 3.67 g/cm³[4] | ~2.45 g/cm³[7][8][10] |

| Melting Point | 661 °C[3] | Decomposes >65 °C (loses crystal water)[4][8] |

| Solubility in Water | Very soluble; 179.3 g/100 mL at 20 °C[4] | Highly soluble[8] |

The critical transition point for the dihydrate is approximately 65 °C, above which it loses its two molecules of water of crystallization to revert to the anhydrous form.[4][8] This thermal behavior is a key consideration during drying and processing operations.

The Mechanism of Hydration: From Anhydrous Salt to Stable Dihydrate

The transformation of anhydrous NaI into its dihydrate is a thermodynamically favorable process driven by the strong affinity of the sodium and iodide ions for polar water molecules. The overall mechanism can be understood through two interconnected concepts: the thermodynamics of dissolution and the specifics of crystal structure formation.

Causality of Water Sorption: From a thermodynamic standpoint, a salt dissolves in or absorbs water when the energy released during the hydration of its ions (solvation energy) is sufficient to overcome the energy required to break apart the ionic crystal lattice (lattice energy).[5][11] For NaI, the solvation energy is significantly high, which explains its excellent solubility in water and its inherent hygroscopicity.[5][11][12]

Structural Transformation: When anhydrous NaI is exposed to humidity, water molecules from the atmosphere adsorb onto the crystal surface. These polar molecules orient themselves around the Na⁺ and I⁻ ions. This interaction weakens the ionic bonds of the anhydrous cubic lattice, facilitating a phase transition. The system reorganizes into a new, more stable crystalline arrangement: the monoclinic structure of NaI·2H₂O. In this dihydrate structure, each sodium ion is octahedrally coordinated by four water molecules and two iodide anions, forming a stable lattice stabilized by both ionic interactions and hydrogen bonds.[8]

Caption: Phase transition of NaI to its dihydrate form upon moisture exposure.

Practical Implications: Handling, Stability, and Formulation

The hygroscopic nature of sodium iodide presents significant challenges that demand rigorous control measures, particularly in regulated environments like drug manufacturing.

Handling and Storage Protocols

The primary challenge in handling hygroscopic materials is preventing uncontrolled moisture uptake. Failure to do so results in the material becoming damp and clumpy, making accurate weighing nearly impossible without specialized equipment.[1][13]

Expert-Recommended Best Practices:

-

Primary Storage: Always store sodium iodide in well-sealed, airtight containers to minimize exposure to the ambient atmosphere.[14] The original manufacturer's packaging is often designed for this purpose.

-

Controlled Environments: For routine use, it is imperative to handle the material in a low-humidity environment. A glove box or a controlled humidity chamber is ideal.[13] For short-term storage between uses, a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is essential.[14]

-

Inert Atmosphere: For highly sensitive applications requiring strictly anhydrous conditions, storing and handling the material under an inert atmosphere, such as nitrogen or argon, provides the highest level of protection.[14]

Chemical Stability and Degradation Pathway

Beyond physical changes, absorbed moisture acts as a catalyst for the chemical degradation of sodium iodide. The primary degradation pathway is the oxidation of the iodide anion (I⁻) to elemental iodine (I₂).[5]

2NaI + 2H₂O + O₂ → I₂ + 2NaOH + H₂O

This reaction is often accelerated by light (photooxidation).[5] The liberated iodine imparts a yellow to brown color to the otherwise white crystalline powder, serving as a clear visual indicator of degradation.[4][5] To maintain stability, it is crucial to store NaI protected from light and in low-humidity conditions.[4][5] Interestingly, the aqueous solution of NaI is slightly alkaline (pH 8-9.5), and maintaining this slight alkalinity can help stabilize the compound.[4][7]

Significance in Drug Development

In the context of drug development, sodium iodide may be used as an API or an intermediate.[2][15] Its hygroscopicity can influence:

-

Manufacturing Processes: Poor flow and caking can disrupt tableting and capsule filling operations.

-

Dosage Form Stability: Moisture uptake can lead to physical changes in the final product (e.g., swelling, disintegration) and chemical degradation of the API.

-

Bioavailability: A change in the solid-state form (from anhydrous to hydrate) can alter solubility and dissolution profiles, potentially impacting the drug's absorption in the body.

To mitigate these issues, formulation scientists employ various strategies, such as applying protective film coatings to tablets, co-processing with moisture-deflecting excipients, or utilizing advanced packaging with built-in desiccants.[6]

Quantitative Analysis: Characterizing Hygroscopicity with Dynamic Vapor Sorption (DVS)

To effectively manage a hygroscopic material, one must first quantitatively characterize its moisture sorption behavior. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique for this purpose.[16][17] DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (%RH) at a constant temperature.[17][18]

The output of a DVS experiment is a sorption-desorption isotherm, which plots the equilibrium moisture content (% mass change) against %RH. This plot provides invaluable information about the material's affinity for water, the critical humidity levels for hydrate formation, and the reversibility of the process.[17]

Experimental Protocol: A Self-Validating DVS Workflow

The following protocol describes a robust, self-validating method for analyzing the hygroscopic nature of sodium iodide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the moisture sorption-desorption isotherm of anhydrous sodium iodide at 25 °C.

Instrumentation: A DVS Analyzer (e.g., DVS Endeavour, DVS Resolution, or similar).

Methodology:

-

Sample Preparation:

-

Place 10-20 mg of anhydrous sodium iodide onto the DVS sample pan.

-

Causality: Using a small, representative sample mass ensures rapid equilibration and high sensitivity to mass changes.

-

-

Initial Drying (Establishing a Baseline):

-

Expose the sample to 0% RH at 25 °C until a stable mass is achieved. The stability criterion is typically defined as a mass change ( dm/dt ) of less than 0.002% per minute.

-

Causality: This initial step removes any surface-adsorbed water and establishes the true dry mass of the sample, which serves as the baseline (0% mass change) for all subsequent measurements. This is a critical self-validating step.

-

-

Sorption Phase (Moisture Uptake):

-

Increase the %RH in a stepwise manner from 0% to 90% in 10% increments.

-

At each %RH step, hold the conditions until the sample mass equilibrates according to the same dm/dt stability criterion used in the drying step.

-

Causality: The stepwise increase allows the sample to reach equilibrium at each humidity level. The stringent equilibrium criterion ensures that each point on the isotherm represents a true thermodynamic steady state, not a transient kinetic state. This self-validating mechanism guarantees the reliability of the isotherm data.

-

-

Desorption Phase (Moisture Release):

-

Decrease the %RH in a stepwise manner from 90% back down to 0% in 10% increments.

-

Again, allow the sample to reach mass equilibrium at each step.

-

Causality: The desorption curve reveals the reversibility of water sorption. Hysteresis (a difference between the sorption and desorption curves) can indicate irreversible changes in the sample's structure, such as a phase transition or the formation of a stable hydrate.

-

-

Data Analysis:

-

Plot the equilibrium mass change (%) on the y-axis against the %RH on the x-axis to generate the sorption-desorption isotherm.

-

Analyze the plot to identify the critical RH at which significant water uptake occurs, indicating the formation of the dihydrate.

-

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

The hygroscopic nature of sodium iodide, culminating in the formation of its stable dihydrate, is a defining characteristic with far-reaching implications for its application in research and industry. This property, while challenging, is predictable and manageable through a combination of fundamental understanding, robust analytical characterization, and disciplined handling protocols. For the scientist or drug development professional, mastering the principles outlined in this guide is essential for ensuring the integrity, stability, and performance of products derived from this versatile compound. By leveraging powerful techniques like Dynamic Vapor Sorption and adhering to best practices for storage and handling, the challenges posed by hygroscopicity can be effectively transformed into a controlled and well-understood material attribute.

References

- The Essential Role of Sodium Iodide in Pharmaceutical Synthesis.

- SODIUM IODIDE -

- Sodium iodide | 7681-82-5 - ChemicalBook.

- Buy Sodium iodide dihydr

- Sodium iodide dihydr

- Dynamic Vapor Sorption (DVS) Analysis - ProUmid.

- Sodium Iodide – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- Sodium iodide dihydr

- Dynamic Vapour Sorption | Techniques - Particle Characterisation Labor

- Sodium iodide dihydr

- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs.

- Dynamic vapor sorption - Wikipedia.

- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review.

- Sodium Iodide | NaI | CID 5238 - PubChem.

- Sodium Iodide: Properties, Uses & Prepar

- Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions.

- How do you handle hygroscopic salts?

- Applic

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.

- What causes sodium iodide to be soluble in w

- Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem.

- Hygroscopy - Wikipedia.

- Sodium iodide (NaI) properties.

- Sodium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks.

Sources

- 1. Hygroscopy - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Sodium Iodide: Properties, Uses & Preparation Explained [vedantu.com]

- 4. Sodium iodide | 7681-82-5 [chemicalbook.com]

- 5. Sodium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Buy this compound | 13517-06-1 [smolecule.com]

- 9. This compound | H4INaO2 | CID 23685997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 13517-06-1 [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. webqc.org [webqc.org]

- 13. hepatochem.com [hepatochem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. calibrechem.com [calibrechem.com]

- 16. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 17. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 18. particletechlabs.com [particletechlabs.com]

stability of sodium iodide dihydrate under atmospheric conditions

An In-depth Technical Guide to the Stability of Sodium Iodide Dihydrate Under Atmospheric Conditions

Introduction

Sodium iodide (NaI) is a compound of critical importance across a spectrum of scientific and industrial domains, most notably in pharmaceuticals for the treatment and prevention of iodine deficiency disorders, as a nutritional supplement, and in organic synthesis. While the anhydrous form is commonly used, sodium iodide can also exist as a dihydrate (NaI·2H₂O), which incorporates two water molecules into its crystal lattice. The presence of this hydration water significantly influences the compound's physical and chemical properties, rendering its stability under ambient atmospheric conditions a paramount concern for researchers, formulation scientists, and quality control analysts.

This guide provides a comprehensive technical overview of the stability of this compound, delving into the mechanisms of its degradation, quantitative data on its stability profile, and robust protocols for its assessment. The insights presented herein are intended to equip professionals in drug development and chemical research with the expertise to effectively handle, store, and evaluate this vital compound.

Mechanisms of Degradation

The instability of this compound is not a singular phenomenon but rather a cascade of interrelated physical and chemical processes. Understanding these mechanisms is fundamental to developing effective strategies for its stabilization.

Dehydration and Hygroscopicity

This compound exists in a delicate equilibrium with atmospheric moisture. This equilibrium is primarily governed by temperature and relative humidity (RH).

-

Dehydration: The dihydrate form is only stable at temperatures below 65 °C. Above this temperature, it will lose its water of crystallization to form the anhydrous salt. This transition is a critical consideration in manufacturing processes such as drying and milling, where elevated temperatures are common.

-

Hygroscopicity and Deliquescence: Anhydrous sodium iodide is highly hygroscopic, readily absorbing moisture from the air. At a sufficiently high relative humidity, it will absorb enough water to dissolve completely, a phenomenon known as deliquescence. The dihydrate is also hygroscopic, and its stability is intricately linked to the surrounding RH.

The interplay between dehydration and hygroscopicity can be visualized as a phase transition dependent on environmental conditions.

Caption: Oxidative degradation pathway of sodium iodide.

Quantitative Stability Data

The stability of this compound is critically dependent on environmental parameters. The following table summarizes key quantitative data related to its stability.

| Parameter | Value | Significance | Reference |

| Dehydration Temperature | > 65 °C | Temperature at which NaI·2H₂O loses its water of crystallization. | |

| Melting Point | 651 °C (anhydrous) | The melting point of the anhydrous form. | |

| Solubility in Water | 184 g/100 mL at 25 °C (anhydrous) | High solubility contributes to its hygroscopic nature. |

Recommended Storage and Handling Protocols

Given the inherent instabilities of this compound, strict adherence to proper storage and handling protocols is essential to maintain its quality and integrity.

-

Container: Store in tightly sealed, light-resistant containers. Amber glass bottles with tight-fitting caps are ideal. For larger quantities, lined drums that protect against moisture and light are recommended.

-

Atmosphere: The container should have minimal headspace to reduce the amount of available oxygen. For highly sensitive applications, packaging under an inert atmosphere (e.g., nitrogen or argon) is advised.

-

Temperature: Store in a cool, dry place. Avoid areas with significant temperature fluctuations, which can promote water migration and caking.

-

Light: Protect from all sources of light, especially direct sunlight and UV radiation.

-

pH: Maintain a neutral to slightly alkaline environment. The addition of a small amount of a stabilizing agent that can neutralize any acid formation, such as sodium carbonate or sodium thiosulfate, can inhibit oxidation.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for any product containing this compound. The following are foundational protocols for assessing its stability.

Protocol 1: Gravimetric Analysis for Water Content

This protocol determines the water content of this compound and can be adapted to assess hygroscopicity.

Objective: To quantify the percentage of water in a sample of this compound.

Apparatus:

-

Analytical balance (readable to 0.1 mg)

-

Drying oven with temperature control

-

Desiccator

-

Weighing dishes (glass or aluminum)

Procedure:

-

Pre-dry the weighing dishes in the oven at 105 °C for 1 hour and cool in a desiccator.

-

Accurately weigh approximately 1-2 g of the this compound sample into a pre-weighed dish.

-

Place the dish in the drying oven at a temperature sufficient to drive off the water of hydration without causing decomposition (e.g., 70-80 °C).

-

Dry the sample to a constant weight, which is achieved when successive weighings after cooling in a desiccator differ by no more than 0.5 mg.

-

Calculate the percentage of water content using the following formula:

% Water = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Protocol 2: Spectrophotometric Quantification of Free Iodine

This method quantifies the extent of oxidation by measuring the concentration of free iodine.

Objective: To determine the amount of free iodine (I₂) present in a sample as an indicator of oxidative degradation.

Apparatus:

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Cuvettes

Reagents:

-

This compound sample

-

Deionized water

-

Potassium iodide (KI) solution (to form the triiodide ion for enhanced detection)

-

Starch indicator solution (optional, for visual confirmation)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known iodine concentrations in a potassium iodide solution.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.

-

Measurement: Measure the absorbance of the sample solution at the wavelength of maximum absorbance for the triiodide ion (approximately 350 nm).

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of free iodine in the sample.

The overall workflow for a comprehensive stability assessment of this compound is depicted below.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound is a multifaceted challenge that demands a thorough understanding of its degradation pathways and the implementation of rigorous control strategies. By carefully managing environmental factors such as temperature, humidity, and light, and by employing robust analytical methods to monitor its stability, researchers and drug development professionals can ensure the quality, efficacy, and safety of products containing this essential compound. The principles and protocols outlined in this guide provide a solid foundation for achieving these objectives.

References

sodium iodide dihydrate molecular formula and weight

An In-Depth Technical Guide to Sodium Iodide Dihydrate for Researchers and Drug Development Professionals

Introduction

Sodium iodide (NaI) is a crucial inorganic salt with extensive applications ranging from organic synthesis to pharmaceutical development. While its anhydrous form is well-known, the dihydrate (NaI·2H₂O) possesses distinct properties that are vital for researchers, scientists, and drug development professionals to understand. This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular characteristics, synthesis, handling, and critical role in scientific applications.

Part 1: Core Molecular and Physical Properties

At the heart of any chemical compound are its molecular formula and weight, which dictate its stoichiometry and reactivity.

Molecular Formula and Weight

The molecular formula for this compound is NaI·2H₂O .[1][2][3] This indicates that each formula unit consists of one sodium cation (Na⁺), one iodide anion (I⁻), and two molecules of water of hydration.

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Sodium (Na): ~22.99 g/mol

-

Iodine (I): ~126.90 g/mol

-

Water (H₂O): 2 x (~18.015 g/mol ) = ~36.03 g/mol

Therefore, the molecular weight of this compound is approximately 185.92 g/mol .[1][3][4]

Physicochemical Characteristics

The properties of this compound are critical for its practical application in a laboratory or industrial setting. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13517-06-1 | [1][4][5] |

| Molecular Formula | NaI·2H₂O | [1][2][3] |

| Molecular Weight | 185.92 g/mol | [1][3][4] |

| Appearance | White, crystalline solid | [6][7] |

| Crystal Structure | Monoclinic system | [8] |

| Solubility | Highly soluble in water, ethanol, and glycerol | [8][9] |

| Stability | Loses crystal water above 65°C. Sensitive to air, light, and moisture.[2][10] |

The presence of hydration water makes the dihydrate form distinct from its anhydrous counterpart (NaI, MW: 149.89 g/mol ).[5][6] The dihydrate is particularly susceptible to deliquescence—the absorption of atmospheric moisture to the point of dissolving.[11] Furthermore, exposure to air and light can cause oxidation of the iodide ion to molecular iodine (I₂), resulting in the compound turning a yellow or brown color.[5][12]

Part 2: Synthesis and Manufacturing

Understanding the synthesis of sodium iodide is crucial for assessing its purity and potential trace impurities, which is a key consideration in drug development.

General Synthesis Pathway

Sodium iodide is typically produced by neutralizing hydroiodic acid (HI) with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[5][13] The subsequent evaporation of the solution yields the salt.[6] To obtain the dihydrate form, crystallization is performed from an aqueous solution below 65°C.[8]

Reaction with Sodium Hydroxide: HI + NaOH → NaI + H₂O

Reaction with Sodium Carbonate: 2HI + Na₂CO₃ → 2NaI + H₂O + CO₂

Protocol for High-Purity Synthesis

For applications requiring high purity, such as in pharmaceutical intermediates, a more refined process is employed to minimize by-products. One such method involves the reaction of iodine and sodium carbonate with a reducing agent like hydrazine hydrate (N₂H₄·H₂O) to convert any formed sodium iodate (NaIO₃) and sodium hypoiodite (NaIO) back to sodium iodide.[14]

Step-by-Step Methodology:

-

Reaction Setup: Charge a reaction vessel with purified water, iodine (I₂), and sodium carbonate (Na₂CO₃). A small amount of NaI can be added to facilitate the initial reaction.[14]

-

Reduction: Slowly add hydrazine hydrate to the mixture. The reaction is exothermic and must be controlled to maintain a temperature between 40-70°C.[14] The hydrazine reduces intermediate oxidation states of iodine back to iodide (I⁻).

-

pH and Density Control: Upon completion of the reaction, adjust the solution's pH to between 6.5 and 7.0.[14] The specific gravity should be controlled to ensure proper concentration for crystallization.

-

Purification: Allow the solution to stand, precipitating any insoluble impurities. Filter the solution to obtain a clear filtrate.

-

Crystallization: Cool the purified filtrate to induce crystallization of this compound (NaI·2H₂O).

-

Drying and Packaging: The resulting crystals are filtered, dried under vacuum, and stored in airtight, light-resistant containers.

Part 3: Applications in Research and Drug Development

Sodium iodide is a versatile reagent with significant utility in both organic chemistry and pharmacology.

Organic Synthesis: The Finkelstein Reaction

One of the most prominent uses of sodium iodide is in the Finkelstein reaction , a halogen exchange process that converts alkyl chlorides or bromides into alkyl iodides.[5] This reaction is driven by the differential solubility of sodium halides in acetone; while NaI is soluble, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate and drive the equilibrium forward.[15]

R-Cl + NaI (acetone) → R-I + NaCl(s)

Alkyl iodides are highly valuable intermediates in pharmaceutical synthesis because the iodide ion is an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) reactions.

Pharmaceutical and Medical Applications

-

Iodine Supplementation: Sodium iodide serves as a source of iodine for treating and preventing iodine deficiency.[9][15][16] It is often added to total parenteral nutrition (TPN) solutions.[16]

-

Radiocontrast and Radiotherapy: Radioactive isotopes of iodine (e.g., I-131) are administered as sodium iodide for diagnostic imaging of the thyroid gland and for the treatment of thyroid cancer and hyperthyroidism.[11][17] The thyroid gland actively takes up iodide, concentrating the radioactive agent where it is needed.[17]

-

Expectorant: In medicine, sodium iodide has been used as an expectorant to help thin mucus in respiratory treatments.[11]

-

Catalysis: The iodide ion from NaI can act as a catalyst in various reactions, including reductions and rearrangements, by forming activated intermediates.[7]

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

Safety and Handling Protocols

Sodium iodide is irritating to the eyes, skin, and respiratory tract.[12][18] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

-

Eye Protection: Wear safety goggles or a face shield.[19]

-

Skin Protection: Use chemical-resistant gloves.[19]

-

Respiratory Protection: If dust is generated, use a particulate filter respirator.[12][19]

Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[10][18]

Storage and Stability

The stability of this compound is compromised by three main factors: moisture, air, and light.[2][5][10]

-

Hygroscopic Nature: The compound readily absorbs moisture from the air.[2][19] It must be stored in tightly sealed containers in a dry environment, such as a desiccator.[19]

-

Air and Light Sensitivity: Exposure to air and light can cause oxidation, leading to the formation of yellow-colored triiodide complexes.[5][12] To prevent degradation, store the compound in opaque, airtight containers and in a cool, dark place.[5][10]

References

-

This compound, min 99%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

This compound | H4INaO2 | CID 23685997 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 10). Retrieved from [Link]

-

Ensuring Safety and Efficiency: Sodium Iodide Handling and Storage Best Practices. (2026, January 5). Retrieved from [Link]

-

SODIUM IODIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Sodium iodide - Wikipedia. (n.d.). Retrieved from [Link]

-

Sodium Iodide (Pharma Grade) - ChemComplex. (n.d.). Retrieved from [Link]

- CN1128240A - Method for synthesizing high-purity sodium iodide by using iodine and sodium carbonate - Google Patents. (n.d.).

-

ICSC 1009 - SODIUM IODIDE (ANHYDROUS) - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Retrieved from [Link]

-

Sodium Iodide: Properties, Uses & Preparation Explained - Vedantu. (n.d.). Retrieved from [Link]

-

Manufacture of high pure sodium iodide by iodine and sodium carbonate - INIS-IAEA. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Sodium iodide - Carl ROTH. (n.d.). Retrieved from [Link]

-

Sodium Iodide | NaI | CID 5238 - PubChem. (n.d.). Retrieved from [Link]

-

Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. (n.d.). Retrieved from [Link]

-

This compound | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Sodium Iodide – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

-

Sodium Iodide Manufacturer, Supplier, Exporter. (n.d.). Retrieved from [Link]

-

The Role of Sodium Iodide in Modern Pharmaceutical and Chemical Industries. (n.d.). Retrieved from [Link]

-

Sodium iodide - Crystal growing wiki. (2021, July 8). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound | H4INaO2 | CID 23685997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium iodide - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Sodium Iodide Manufacturer, Supplier, Exporter [edta-chelate.com]

- 8. Sodium Iodide Crystal_Chemicalbook [chemicalbook.com]

- 9. Sodium Iodide: Properties, Uses & Preparation Explained [vedantu.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. chemcomplex.com [chemcomplex.com]

- 12. ICSC 1009 - SODIUM IODIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 13. Sodium iodide - Crystal growing [en.crystalls.info]

- 14. CN1128240A - Method for synthesizing high-purity sodium iodide by using iodine and sodium carbonate - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Sodium Iodide | NaI | CID 5238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. fishersci.be [fishersci.be]

- 19. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Sodium Iodide Dihydrate: From Historical Discovery to Modern Application

Foreword

In the landscape of chemical research and pharmaceutical development, we often focus on complex organic molecules, overlooking the foundational importance of seemingly simple inorganic salts. Yet, it is a deep, mechanistic understanding of these fundamental reagents that often unlocks solutions to complex challenges. Sodium iodide is a household name in chemistry, but its hydrated form, sodium iodide dihydrate (NaI·2H₂O), presents a distinct chemical entity with properties that are critical for process control, formulation, and synthesis. This guide is crafted from a field perspective, moving beyond textbook descriptions to provide a cohesive narrative on the discovery, synthesis, and characterization of this important compound. We will explore the causality behind experimental choices, grounding every protocol and claim in authoritative science to create a self-validating resource for the practicing researcher, scientist, and drug development professional.

The Discovery and Historical Context: A Story of Solubility and Structure

The formal identification of this compound was not a singular event but rather an evolution in chemical understanding. Early chemists studying the solubility of sodium iodide in water noted that it does not form a smooth curve with decreasing temperature. Instead, distinct transition points were observed, signaling changes in the solid phase that crystallizes from the solution.[1]

It was established that below a specific temperature, the stable crystalline form is not the anhydrous salt (NaI) but a hydrate.[2] Through meticulous phase rule studies and, later, the definitive power of X-ray crystallography, the precise nature of these hydrates was elucidated. It was confirmed that between approximately -13.5 °C and 65 °C, sodium iodide crystallizes from water as a dihydrate, NaI·2H₂O.[1][3] Below -13.5 °C, a pentahydrate can form, and above 65 °C, the anhydrous form is stable.[1] This discovery was crucial, as it explained the compound's deliquescence in moist air and provided a physical basis for its temperature-dependent behavior, a key consideration for its storage and handling.[2]

Synthesis of High-Purity this compound